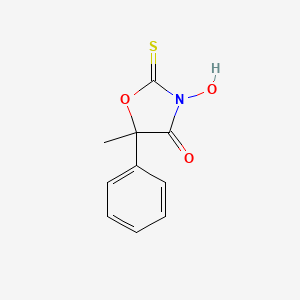
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral compound with multiple stereocenters It features a pyrrolidine ring substituted with a butylamino group and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.
Butylamino Group Introduction: The butylamino group can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: Hydroxymethyl groups are introduced through hydroxymethylation reactions using formaldehyde and suitable catalysts.
Chiral Resolution: The final product is obtained through chiral resolution techniques to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butylamino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Metabolic Pathways: Studied for its role in various metabolic pathways.
Medicine
Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.
Pharmacokinetics: Analyzed for its pharmacokinetic properties in preclinical studies.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agricultural chemicals.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Influencing metabolic pathways by acting as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R)-2-((Methylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- (2R,3R,4S,5R)-2-((Ethylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Uniqueness
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of the butylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H22N2O3 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(butylaminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H22N2O3/c1-2-3-4-11-5-7-9(14)10(15)8(6-13)12-7/h7-15H,2-6H2,1H3/t7-,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
FRXYSCXRMVZCIC-KYXWUPHJSA-N |
Isomerische SMILES |
CCCCNC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
Kanonische SMILES |
CCCCNCC1C(C(C(N1)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)



![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)

![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)


